molecular formula C8H8Cl2O2 B6307307 1,3-Dichloro-5-(methoxymethoxy)benzene CAS No. 1135991-68-2

1,3-Dichloro-5-(methoxymethoxy)benzene

Cat. No.: B6307307
CAS No.: 1135991-68-2
M. Wt: 207.05 g/mol
InChI Key: MHIMFNTXRVACIG-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.06 g/mol . It is characterized by the presence of two chlorine atoms and a methoxymethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-(methoxymethoxy)benzene is unique due to its specific substitution pattern and the presence of the methoxymethoxy group. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1,3-dichloro-5-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIMFNTXRVACIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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